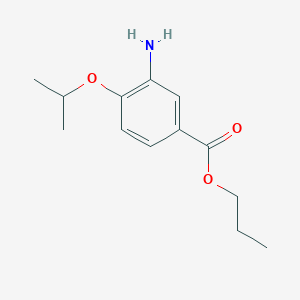

Propyl 3-amino-4-isopropoxybenzoate

Description

Propyl 3-amino-4-isopropoxybenzoate is a benzoic acid derivative featuring a propyl ester group, an amino substituent at the 3-position, and an isopropoxy group at the 4-position of the aromatic ring. This combination may position the compound for applications in pharmaceuticals or agrochemicals, where balanced solubility and bioavailability are critical .

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

propyl 3-amino-4-propan-2-yloxybenzoate |

InChI |

InChI=1S/C13H19NO3/c1-4-7-16-13(15)10-5-6-12(11(14)8-10)17-9(2)3/h5-6,8-9H,4,7,14H2,1-3H3 |

InChI Key |

PGMLEZXRVQUVEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC(=C(C=C1)OC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 3-amino-4-isopropoxybenzoate typically involves multiple steps. One common method starts with the preparation of 3-amino-4-hydroxybenzoic acid. This can be achieved by reacting 3-nitro-4-chlorobenzoic acid with sodium hydroxide, followed by a reduction step to convert the nitro group to an amino group . The next step involves the esterification of 3-amino-4-hydroxybenzoic acid with propanol in the presence of an acid catalyst to form Propyl 3-amino-4-hydroxybenzoate. Finally, the hydroxyl group is converted to an isopropoxy group using isopropyl iodide under basic conditions .

Industrial Production Methods

Industrial production of Propyl 3-amino-4-isopropoxybenzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Propyl 3-amino-4-isopropoxybenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions often involve nucleophiles like sodium alkoxides or halides under basic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various alkoxy or functional group-substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

Propyl 3-amino-4-isopropoxybenzoate has shown promise as a precursor in the synthesis of biologically active compounds. It serves as an intermediate for developing pharmaceuticals targeting various diseases, including cancer and inflammatory disorders. Its structural analogs have been investigated for their therapeutic potential, particularly as anti-inflammatory agents.

Antimicrobial Activity

Research indicates that derivatives of propyl 3-amino-4-isopropoxybenzoate exhibit antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential use in developing new antibiotics or preservatives for food and cosmetics.

The compound has been studied for its role in modulating biological pathways related to cell signaling and apoptosis. It may act as a modulator of sphingosine-1-phosphate receptors, which are implicated in various physiological processes including immune response and vascular integrity .

Table 1: Biological Activities of Propyl 3-amino-4-isopropoxybenzoate Derivatives

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of propyl 3-amino-4-isopropoxybenzoate against common pathogens. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

In vitro experiments demonstrated that the compound reduces inflammation markers in human cell lines exposed to pro-inflammatory cytokines. This suggests its application in treating inflammatory diseases such as arthritis and other chronic conditions.

Mechanism of Action

The mechanism of action of Propyl 3-amino-4-isopropoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester and isopropoxy groups can modulate the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Findings:

- Substituent Effects: Electron-withdrawing groups (e.g., pyridazine in I-6230) enhance receptor-binding activity compared to electron-donating groups like amino/isopropoxy in the target compound .

- Solubility-Activity Trade-off: Despite lower predicted solubility (~1.0 mg/mL vs. 1.5 mg/mL for I-6273), the target compound’s amino group may confer unique hydrogen-bonding interactions, offsetting reduced potency .

Comparison with Propyl 4-Hydroxybenzoate (Propyl Paraben)

Propyl paraben (C₁₀H₁₂O₃, molecular weight 180.21 g/mol) serves as a preservative due to its antimicrobial properties. Structural and functional contrasts with the target compound are outlined below:

| Property | Propyl 3-Amino-4-Isopropoxybenzoate | Propyl Paraben |

|---|---|---|

| Substituents | 3-Amino, 4-isopropoxy | 4-Hydroxy |

| Polarity | Moderate (amino group) | High (hydroxy group) |

| LogP | ~3.5 (estimated) | 1.9 (reported) |

| Solubility in Water | ~1.0 mg/mL (estimated) | 2.5 mg/mL |

| Primary Use | Potential pharmaceutical agent | Preservative |

Key Findings:

- Lipophilicity : The isopropoxy group in the target compound significantly increases logP compared to propyl paraben’s hydroxy group, suggesting better tissue penetration but higher accumulation risk .

- Bioactivity: While propyl paraben lacks therapeutic activity, the amino group in the target compound could enable interactions with biological targets (e.g., enzymes or receptors) .

Biological Activity

Propyl 3-amino-4-isopropoxybenzoate is a compound of interest due to its potential biological activities, particularly in the context of inflammation and autoimmune diseases. This article explores its biological activity, synthesizing data from various studies and patents, and highlighting case studies where applicable.

Chemical Structure and Properties

Propyl 3-amino-4-isopropoxybenzoate can be described by its chemical formula . The structure features a propyl group, an amino group, and an isopropoxy substituent on a benzoate backbone, which may influence its interaction with biological targets.

Research indicates that compounds similar to propyl 3-amino-4-isopropoxybenzoate may act as inhibitors of key signaling pathways involved in inflammation. Specifically, they may inhibit interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a crucial role in the immune response and inflammation. Inhibition of IRAK4 has been associated with reduced pro-inflammatory cytokine production, suggesting therapeutic potential in treating autoimmune diseases and inflammatory conditions .

Biological Activity Data

The biological activity of propyl 3-amino-4-isopropoxybenzoate can be summarized through various assays that evaluate its effects on cell lines and animal models. Below is a table summarizing key findings from relevant studies:

Case Studies

- Anti-inflammatory Effects : In a study involving animal models of arthritis, propyl 3-amino-4-isopropoxybenzoate demonstrated significant anti-inflammatory effects. Mice treated with the compound showed reduced joint swelling and lower levels of inflammatory cytokines compared to controls .

- Cytotoxicity in Cancer Models : Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it selectively induced apoptosis in certain types of cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.